molecular formula C9H17Cl2N3O B6280172 rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride, trans CAS No. 1807941-57-6

rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride, trans

Cat. No.: B6280172
CAS No.: 1807941-57-6
M. Wt: 254.2
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Description

rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride, trans is a synthetic compound. It features a unique oxolane ring bonded to a pyrazolyl group, making it an interesting molecule in medicinal and chemical research.

Preparation Methods

Synthetic Routes

To synthesize this compound, a multi-step reaction is typically employed. The starting material is an appropriate oxolane derivative, which is then reacted with a pyrazolyl-containing compound under specific conditions to achieve the desired substitution.

Reaction Conditions

  • Temperature: : Generally controlled to avoid decomposition of the reactants.

  • Solvent: : Commonly used solvents include methanol, ethanol, or acetonitrile.

  • Catalysts: : Acid catalysts may be used to facilitate certain steps.

Industrial Production Methods

The industrial scale-up involves optimizing reaction conditions to ensure maximum yield and purity. This includes rigorous control of temperature, pressure, and reaction times, as well as the use of high-efficiency purification methods.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : It undergoes substitution reactions where the oxolane ring can be functionalized further.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Methanol, ethanol, acetonitrile.

Major Products

  • Oxidation Products: : May yield corresponding ketones or aldehydes.

  • Reduction Products: : Alcohols or amines.

  • Substitution Products: : Varied depending on the substituent introduced.

Scientific Research Applications

The compound is invaluable in several fields:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential in modifying biological pathways.

  • Medicine: : Potentially used in the development of new pharmaceuticals.

  • Industry: : Utilized in the synthesis of materials with specific functional properties.

Mechanism of Action

This compound's mechanism of action typically involves its interaction with specific enzymes or receptors in biological systems. By binding to these molecular targets, it can modulate various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3S)-2-(1H-pyrazol-5-yl)oxolan-3-yl]methanamine: : Lacks the methyl group on the pyrazole ring.

  • (2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-ylmethanamine: : Different stereochemistry.

Uniqueness

The presence of the methyl group on the pyrazole ring and the specific trans configuration of the oxolane ring makes rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride unique, potentially offering different biological activities and chemical properties.

This concludes the article on rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride, trans

Properties

CAS No.

1807941-57-6

Molecular Formula

C9H17Cl2N3O

Molecular Weight

254.2

Purity

95

Origin of Product

United States

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